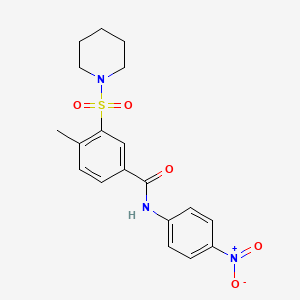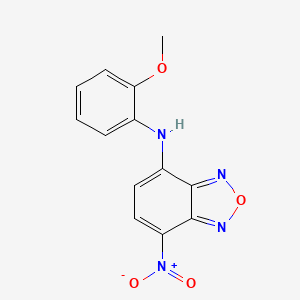
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. CMA belongs to the class of benzylacetamide derivatives and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide involves the modulation of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. This can lead to anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and sleep disorders. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its potential therapeutic properties. In addition, N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential role in the treatment of cancer and inflammation. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide and its potential therapeutic properties.
合成法
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide can be synthesized using a multi-step reaction process, starting from 4-chlorobenzylamine and 2-methoxyphenylacetic acid. The reaction involves the use of various reagents, including thionyl chloride, acetic anhydride, and sodium hydroxide. The final product is obtained through recrystallization and purification techniques. The synthesis method of N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain enzymes and receptors in the body, which makes it a potential candidate for drug development. N-(4-chlorobenzyl)-2-(2-methoxyphenyl)acetamide has been studied for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cancer and inflammation.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-5-3-2-4-13(15)10-16(19)18-11-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAXVLNMRQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6803520 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)
